molecular formula C21H25N3O3 B3982222 N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide

N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide

Cat. No. B3982222
M. Wt: 367.4 g/mol
InChI Key: YQTYIMSEUPZVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide, also known as KPT-330, is a small-molecule inhibitor that has shown promising results in scientific research for the treatment of cancer. The compound was first synthesized in 2012 by Karyopharm Therapeutics and has since been studied extensively for its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide's mechanism of action involves the binding of the compound to the cysteine residue at position 528 of XPO1, which is critical for the protein's activity. This binding disrupts the interaction between XPO1 and its cargo proteins, preventing their export from the nucleus and promoting their accumulation in the nucleus. This accumulation leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. The compound promotes the accumulation of tumor suppressor proteins in the nucleus, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of several oncogenic proteins, including c-Myc, Bcl-2, and Survivin, which are overexpressed in many types of cancer and play a critical role in tumor growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide in lab experiments is its specificity for XPO1, which makes it a valuable tool for studying the role of this protein in cancer cells. The compound has also been shown to be effective in a wide range of cancer cell lines, making it a versatile tool for studying different types of cancer. However, one limitation of this compound is its potential toxicity to normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide and its potential therapeutic applications. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective XPO1 inhibitors that can overcome the limitations of this compound and improve its therapeutic efficacy. Finally, the study of this compound's mechanism of action and its effects on other cellular pathways could lead to the discovery of new targets for cancer therapy.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propionylamino)benzamide has been studied extensively for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of the nuclear export protein exportin 1 (XPO1), which is overexpressed in many types of cancer and plays a critical role in the export of tumor suppressor proteins out of the nucleus. By inhibiting XPO1, this compound can prevent the export of these tumor suppressor proteins and promote their accumulation in the nucleus, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(3-amino-3-oxopropyl)-N-(2-phenylethyl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-20(26)23-18-10-6-9-17(15-18)21(27)24(14-12-19(22)25)13-11-16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTYIMSEUPZVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N(CCC2=CC=CC=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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